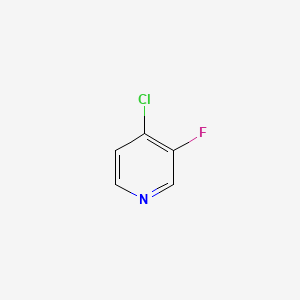

4-Chloro-3-fluoropyridine

Description

Properties

IUPAC Name |

4-chloro-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFN/c6-4-1-2-8-3-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQUUSCRAKEKQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397332 | |

| Record name | 4-Chloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2546-56-7 | |

| Record name | 4-Chloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-3-fluoropyridine CAS number 2546-56-7 properties

An In-depth Technical Guide to 4-Chloro-3-fluoropyridine (CAS 2546-56-7)

Executive Summary

4-Chloro-3-fluoropyridine has emerged as a pivotal building block in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its strategic placement of halogen atoms on the pyridine scaffold imparts unique reactivity and allows for the introduction of fluorine, a critical element for modulating the physicochemical and pharmacological properties of target molecules.[3][4] This guide provides an in-depth analysis of its core properties, synthesis, reactivity, and applications from the perspective of an application scientist. We will explore the causality behind its synthetic utility, provide validated protocols for its functionalization, and offer a comprehensive overview for researchers, chemists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the cornerstone of successful process development and experimental design. 4-Chloro-3-fluoropyridine is a colorless to light yellow liquid at room temperature, a physical state that lends itself well to handling and dosage in various reaction setups.[1][5] Its key identifiers and properties are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 2546-56-7[6] |

| Molecular Formula | C₅H₃ClFN[6] |

| Molecular Weight | 131.53 g/mol [6] |

| IUPAC Name | 4-chloro-3-fluoropyridine[6] |

| Synonyms | 3-fluoro-4-chloropyridine, 4-chloro-3-fluoro-pyridin[5][7] |

| InChI Key | BEQUUSCRAKEKQM-UHFFFAOYSA-N[6] |

| SMILES | C1=CN=CC(=C1Cl)F[6] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Light yellow liquid | [1][5] |

| Density | 1.333 g/mL at 25 °C | [5] |

| Boiling Point | ~139 °C at 760 mmHg | [2][5] |

| Melting Point | -24 °C | [2][5] |

| Flash Point | 28 °C to 37.8 °C (closed cup) | [5] |

| pKa | 1.93 ± 0.10 (Predicted) | [1] |

| Storage Temperature | 2-8 °C, under inert gas |[5] |

Synthesis and Reactivity Profile

The synthetic value of 4-Chloro-3-fluoropyridine lies in the distinct electronic nature of its substituents, which directs its reactivity. The fluorine atom, being a π-donor and strong σ-withdrawer, and the chlorine atom at the 4-position create an electron-deficient ring system that is primed for specific transformations.[8]

Common Synthetic Routes

Industrially, this compound is often prepared via halogen exchange (HALEX) reactions or from functionalized pyridine precursors.[1] A prevalent strategy involves the selective fluorination of a corresponding chlorinated pyridine, such as 3,4-dichloropyridine.[1] Another viable, though more classic, approach involves the diazotization of an aminopyridine precursor in anhydrous hydrogen fluoride, a method known as the Balz-Schiemann reaction.[9][10]

Caption: Generalized synthetic pathways to 4-Chloro-3-fluoropyridine.

Regioselective Functionalization: A Key Asset

The primary utility of 4-Chloro-3-fluoropyridine in drug development stems from its predictable reactivity. The 3-fluoro substituent significantly enhances the electrophilicity and reactivity of the pyridine ring, particularly at the 2-position.[8] This directed reactivity is a critical advantage, as it minimizes the formation of undesired isomers, simplifying purification and improving process yields.

A powerful example of this is the regioselective amidomethylation, which can be achieved through two distinct and effective methodologies: metalation and Minisci-type reactions.[11]

-

Metalation/Deprotonation: At low temperatures (-75 °C), kinetic deprotonation using a strong base like lithium tetramethylpiperidide (LiTMP) selectively removes the proton at the C2 position, the most acidic site. The resulting lithiated intermediate can then be quenched with an electrophile.[8][11]

-

Minisci-Type Radical Reaction: This method offers a more scalable and often shorter route. Using silver/persulfate or photoredox catalysis, an amidomethyl radical is generated and adds preferentially to the electron-deficient C2 position of the pyridine ring.[8][11] This approach is particularly favorable for its tolerance of various functional groups, including acid-labile protecting groups like N-Boc.[8]

Caption: Workflow for photoredox-mediated Minisci reaction.

Experimental Protocol: Photoredox-Mediated Amidomethylation

The following protocol is a self-validating system adapted from established literature, designed to ensure high regioselectivity and yield.[8]

Objective: To synthesize N-Boc-2-aminomethyl-4-chloro-3-fluoropyridine.

Materials:

-

4-Chloro-3-fluoropyridine (1.0 eq)

-

N-Boc-glycine (2.0 eq)

-

fac-Ir(ppy)₃ (photocatalyst, 1 mol%)

-

Potassium Persulfate (K₂S₂O₈) (2.0 eq)

-

Acetonitrile (MeCN) and Water (H₂O) as solvent (e.g., 3:1 ratio)

-

Reaction vessel suitable for photochemistry (e.g., borosilicate glass vial)

-

Blue LED light source

Step-by-Step Methodology:

-

Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add 4-chloro-3-fluoropyridine, N-Boc-glycine, potassium persulfate, and the photocatalyst.

-

Solvent Addition: Degas the solvent mixture (MeCN/H₂O) by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes. Add the degassed solvent to the reaction vessel.

-

Reaction Setup: Seal the vessel and place it approximately 5-10 cm from the blue LED light source. Ensure consistent stirring to maintain a homogeneous mixture. A cooling fan may be necessary to maintain ambient temperature.

-

Initiation and Monitoring: Begin irradiation with the blue LEDs. The reaction progress should be monitored by a suitable analytical technique (e.g., LC-MS or TLC) until consumption of the starting material is observed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired 2-substituted product.

Spectroscopic and Analytical Characterization

Robust characterization is essential to confirm the identity and purity of 4-Chloro-3-fluoropyridine and its derivatives.

Table 3: Key Spectroscopic Data for Reaction Product (2-formyl-4-chloro-3-fluoropyridine) [8]

| Nucleus | Chemical Shift (δ, ppm) and Coupling |

|---|---|

| ¹H NMR | 10.2 (s, 1H, CHO), 8.52 (d, J=5 Hz, 1H), 7.63 (t, J=5 Hz, 1H) |

| ¹³C NMR | 188.7 (s), 156.1 (d, J(C-F)=278 Hz), 146.2 (d, J(C-F)=7 Hz), 143.3 (d, J(C-F)=7 Hz), 133.2 (d, J(C-F)=16 Hz), 129.8 (s) |

| ¹⁹F NMR | -127.8 (d, J(F-H)=5 Hz) |

| HRMS | Calculated for C₆H₃ClFNO (M+H)⁺: 159.9966; Found: 159.9961 |

Note: Data is for a derivative to illustrate characterization post-reaction.

Core Applications in Research and Development

The strategic value of 4-Chloro-3-fluoropyridine is most evident in its application as a precursor to complex, high-value molecules.

Medicinal Chemistry and Drug Discovery

The incorporation of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological profile.[3][4] Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electronic interactions, and modulate pKa and lipophilicity to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[3][9] 4-Chloro-3-fluoropyridine provides a reliable scaffold to introduce these benefits into novel therapeutic agents, especially kinase inhibitors used in oncology.[1]

Caption: Logical flow from building block to Active Pharmaceutical Ingredient (API).

Agrochemicals

Similar to pharmaceuticals, the agrochemical industry utilizes fluorinated compounds to create more potent and stable pesticides and herbicides.[1][9] The chloro and fluoro substituents on the pyridine ring can contribute to the desired biological activity and environmental persistence profile of the final agrochemical product.[1]

Safety, Handling, and Storage

As with any reactive chemical intermediate, adherence to strict safety protocols is mandatory.

Table 4: GHS Hazard Information [6]

| Pictogram | Code | Hazard Statement |

|---|---|---|

| 🔥 | H226 | Flammable liquid and vapor |

| ❕ | H315 | Causes skin irritation |

| ❕ | H319 | Causes serious eye irritation |

| ❕ | H335 | May cause respiratory irritation |

Handling and Storage Recommendations:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12][13] Use explosion-proof electrical and lighting equipment.[12] Eyewash stations and safety showers must be readily accessible.[12]

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12] If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids (Storage Class 3).[5] Keep away from heat, sparks, open flames, and strong oxidizing agents, acids, and bases.[1][12] Store under an inert atmosphere (e.g., argon).

-

Spill & Disposal: In case of a spill, remove all ignition sources.[12] Absorb with an inert material and place in a suitable container for disposal.[12] Dispose of contents/container to an approved waste disposal plant.[13]

Conclusion

4-Chloro-3-fluoropyridine is more than a simple halogenated heterocycle; it is a highly valuable and versatile tool for chemical innovation. Its well-defined physicochemical properties, predictable regioselectivity in functionalization reactions, and its role as a key precursor for fluorinated bioactive molecules solidify its importance in the R&D landscape.[3][8] For researchers in drug discovery and process development, a thorough understanding of this compound's reactivity and handling requirements is essential for leveraging its full synthetic potential safely and effectively.

References

- Home Sunshine Pharma. (n.d.). 4-Chloro-3-fluoropyridine CAS 2546-56-7.

- Guidechem. (n.d.). 4-Chloro-3-fluoropyridine 2546-56-7 wiki.

- PubChem. (n.d.). 4-Chloro-3-fluoropyridine. National Center for Biotechnology Information.

- Papaioannou, N., et al. (2020). Regioselective Amidomethylation of 4-Chloro-3-fluoropyridine by Metalation and Minisci-Type Reactions. The Journal of Organic Chemistry.

- Sigma-Aldrich. (n.d.). 4-Chloro-3-fluoropyridine, ≥95.0%. Merck.

- ChemicalBook. (2025). 4-Chloro-3-fluoropyridine.

- Papaioannou, N., et al. (2020). Regioselective Amidomethylation of 4-Chloro-3-fluoropyridine by Metalation and Minisci-Type Reactions. The Journal of Organic Chemistry, 85(17), 11349–11358.

- Sigma-Aldrich. (n.d.). Safety Information for 4-Chloro-3-fluoropyridine. Merck.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Future Trends in Pharmaceutical Intermediates: The Growing Importance of 4-Chloro-3-fluoropyridine.

- Fisher Scientific. (2013). Safety Data Sheet for 3-Fluoropyridine.

- Fisher Scientific. (2011). Safety Data Sheet for 2-Chloro-3-fluoropyridine.

- Thermo Fisher Scientific. (2011). Safety Data Sheet for 2-Chloro-4-fluoropyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4).

- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.

- CymitQuimica. (n.d.). 4-Chloro-3-fluoropyridine.

- Drug Discovery Trends. (n.d.). Fluorine in drug discovery: Role, design and case studies.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Chloro-3-fluoropyridine | 2546-56-7 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. 4-Chloro-3-fluoropyridine CAS 2546-56-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 4-Chloro-3-fluoropyridine | C5H3ClFN | CID 3852429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Chloro-3-fluoropyridine | CymitQuimica [cymitquimica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nbinno.com [nbinno.com]

- 10. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

The Synthetic Chemist's Guide to 4-Chloro-3-fluoropyridine: Routes, Mechanisms, and Practical Considerations

Abstract

4-Chloro-3-fluoropyridine is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of both a chloro and a fluoro substituent on the pyridine ring offers medicinal chemists a versatile scaffold for fine-tuning the physicochemical and biological properties of target molecules. This in-depth technical guide provides a comprehensive overview of the viable synthetic routes to 4-Chloro-3-fluoropyridine, with a particular focus on the underlying chemical principles, experimental considerations, and comparative analysis of the most probable synthetic pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement the synthesis of this important intermediate.

Introduction: The Strategic Importance of 4-Chloro-3-fluoropyridine

The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[1] The pyridine scaffold, a ubiquitous motif in pharmaceuticals, when substituted with both fluorine and chlorine, presents a unique set of opportunities for molecular design. Specifically, the 4-chloro and 3-fluoro substitution pattern in 4-Chloro-3-fluoropyridine allows for selective functionalization. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), while the fluorine atom at the 3-position modulates the electronic properties of the ring.

This guide will explore the most logical and scientifically sound approaches to the synthesis of 4-Chloro-3-fluoropyridine, providing both theoretical understanding and practical insights for the laboratory chemist.

The Primary Synthetic Route: Diazotization of 3-Fluoro-4-aminopyridine

The most direct and plausible route to 4-Chloro-3-fluoropyridine proceeds through the diazotization of 3-fluoro-4-aminopyridine, followed by a Sandmeyer-type reaction to install the chlorine atom. This multi-step process leverages well-established and reliable chemical transformations.

Synthesis of the Key Intermediate: 3-Fluoro-4-aminopyridine

The synthesis of the requisite starting material, 3-fluoro-4-aminopyridine, is a critical first step. A common approach involves the nitration of 3-fluoropyridine followed by reduction.

-

Step 1: Nitration of 3-Fluoropyridine. The nitration of 3-fluoropyridine is typically achieved using a mixture of nitric acid and sulfuric acid. The directing effects of the ring nitrogen and the fluorine atom favor the introduction of the nitro group at the 4-position.

-

Step 2: Reduction of 3-Fluoro-4-nitropyridine. The resulting 3-fluoro-4-nitropyridine can be reduced to 3-fluoro-4-aminopyridine using various standard methods, such as catalytic hydrogenation (e.g., using palladium on carbon) or reduction with metals in acidic media (e.g., tin(II) chloride in hydrochloric acid). Catalytic hydrogenation is often preferred due to cleaner reaction profiles and easier product isolation.

A potential alternative for the synthesis of 3-fluoro-4-aminopyridine involves the direct fluorination of a pyridine N-oxide derivative, followed by reduction.[1][2]

Diazotization and Sandmeyer Reaction

With 3-fluoro-4-aminopyridine in hand, the core transformation to 4-Chloro-3-fluoropyridine can be accomplished.

Caption: Workflow for the synthesis of 4-Chloro-3-fluoropyridine.

Caution: Diazonium salts can be explosive when isolated and dry. It is imperative to keep them in solution and at low temperatures.

-

Diazonium Salt Formation:

-

Suspend 3-fluoro-4-aminopyridine in a cooled (0-5 °C) aqueous solution of hydrochloric acid.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. The reaction is typically monitored for the absence of the starting amine by a starch-iodide paper test for excess nitrous acid.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

-

Allow the reaction mixture to warm to room temperature and then gently heat to promote the evolution of nitrogen gas and the formation of the product.

-

-

Work-up and Purification:

-

After the reaction is complete, the mixture is typically cooled and extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

The organic layers are combined, washed with water and brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel.

-

The reaction proceeds via the formation of a diazonium salt from the primary amine. In the presence of the copper(I) catalyst, a single electron transfer from Cu(I) to the diazonium salt generates a radical intermediate and Cu(II). This radical readily loses nitrogen gas to form an aryl radical, which then abstracts a chlorine atom from the copper(II) chloride, regenerating the Cu(I) catalyst and forming the final product.

Alternative Synthetic Strategies

While the diazotization route is the most probable, other synthetic strategies could be envisioned, each with its own set of challenges and advantages.

Direct Chlorination of 3-Fluoropyridine

The direct chlorination of 3-fluoropyridine presents a significant regioselectivity challenge. Electrophilic chlorination of the pyridine ring is generally difficult and often requires harsh conditions. The electron-withdrawing nature of both the ring nitrogen and the fluorine atom deactivates the ring towards electrophilic attack. Furthermore, controlling the position of chlorination to favor the 4-position over the 2- or 6-positions would be difficult to achieve with high selectivity.

Halogen Exchange from a Dihalopyridine Precursor

Another potential route could involve a halogen exchange reaction, starting from a dihalopyridine such as 3,4-dichloropyridine. Selective fluorination at the 3-position while retaining the chlorine at the 4-position would be the key challenge. Nucleophilic aromatic substitution with a fluoride source (e.g., potassium fluoride with a phase-transfer catalyst) could potentially be employed, but achieving the desired regioselectivity would likely be problematic.

Comparative Analysis of Synthesis Routes

| Route | Starting Material | Key Steps | Advantages | Disadvantages |

| Diazotization | 3-Fluoro-4-aminopyridine | Diazotization, Sandmeyer Reaction | Well-established reactions, predictable regiochemistry | Use of potentially unstable diazonium salts, multi-step synthesis of the starting material |

| Direct Chlorination | 3-Fluoropyridine | Electrophilic Chlorination | Potentially shorter route | Poor regioselectivity, harsh reaction conditions, likely low yield of the desired isomer |

| Halogen Exchange | 3,4-Dichloropyridine | Nucleophilic Fluorination | Utilizes a commercially available starting material | Difficult to control regioselectivity, potential for over-fluorination |

Conclusion

The synthesis of 4-Chloro-3-fluoropyridine is most reliably achieved through a multi-step sequence starting from 3-fluoropyridine. The key transformations involve nitration, reduction to the amine, and subsequent diazotization followed by a Sandmeyer reaction. This route, while involving several steps, offers a high degree of control over the regiochemistry, leading to the desired product with good purity. Alternative routes, such as direct chlorination or halogen exchange, are less favorable due to significant challenges in controlling the regioselectivity. For researchers and drug development professionals, the diazotization pathway represents the most practical and scalable approach for obtaining this valuable synthetic intermediate.

References

- Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.

- Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University.

- Ghiazza, C., et al. (2021). Deaminative chlorination of aminoheterocycles.

- Pipzine Chemicals. (n.d.). 4-Chloro-3-fluoropyridine Manufacturer & Supplier China.

- PubChem. (n.d.). 4-Chloro-3-fluoropyridine.

- Zlatopolskiy, B. D., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.

- Zlatopolskiy, B. D., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central.

- Sigma-Aldrich. (n.d.). 4-Chloro-3-fluoropyridine.

- Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

- Journal of Organic Chemistry. (2020).

- Journal of the American Chemical Society. (2014).

- ResearchGate. (n.d.).

Sources

- 1. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Chloro-3-fluoropyridine: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and drug development, fluorinated heterocyclic compounds have become indispensable building blocks. The strategic incorporation of fluorine into molecular scaffolds can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its therapeutic potential.[1][2][3] Among these critical intermediates, 4-Chloro-3-fluoropyridine (CAS No. 2546-56-7) has emerged as a versatile and highly valuable reagent. This guide provides a comprehensive technical overview of its core physical and chemical properties, reactivity, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Molecular Identity and Physicochemical Properties

4-Chloro-3-fluoropyridine is a substituted pyridine derivative where the hydrogen atoms at positions 3 and 4 have been replaced by fluorine and chlorine, respectively. This substitution pattern imparts unique electronic properties and chemical stability to the molecule.[4]

Chemical Structure and Identifiers

-

IUPAC Name: 4-chloro-3-fluoropyridine[5]

-

Molecular Formula: C₅H₃ClFN[5]

-

Molecular Weight: 131.53 g/mol [5]

-

InChI Key: BEQUUSCRAKEKQM-UHFFFAOYSA-N[5]

-

Canonical SMILES: C1=CN=CC(=C1Cl)F[5]

-

Synonyms: 3-Fluoro-4-chloropyridine[5]

Caption: Chemical structure of 4-Chloro-3-fluoropyridine.

Physical and Chemical Properties

The compound is typically a colorless to light yellow liquid with a pungent odor.[4] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow/orange clear liquid | [4][6] |

| Molecular Weight | 131.53 g/mol | [5] |

| Melting Point | -24°C | [6][7] |

| Boiling Point | 138-139°C | [6][8] |

| Density | 1.333 g/mL at 25°C | [6] |

| Flash Point | 28°C (82.4°F) - closed cup | [6][9] |

| Refractive Index | 1.5010 to 1.5050 | [6] |

| pKa | 1.93 ± 0.10 (Predicted) | [4][6] |

| Solubility | Soluble in organic solvents, insoluble in water | [4] |

| Storage Temperature | 0-10°C, under inert gas | [4][6] |

Spectral Data and Characterization

Analytical characterization is crucial for verifying the identity and purity of 4-Chloro-3-fluoropyridine. Spectroscopic techniques provide the necessary data for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring. Their chemical shifts and coupling patterns are influenced by the electronegative fluorine and chlorine substituents.

-

¹³C NMR : The carbon spectrum will display five distinct signals for the pyridine ring carbons. The carbon atoms directly bonded to fluorine and chlorine will exhibit characteristic chemical shifts and C-F coupling constants.[10]

-

¹⁹F NMR : A key technique for fluorinated compounds, the fluorine NMR spectrum provides a direct signal for the fluorine atom, with its chemical shift and coupling to adjacent protons being highly informative.[11] For 2-formyl-4-chloro-3-fluoropyridine, a derivative, the ¹⁹F NMR signal appears at -127.8 ppm.[12]

-

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the aromatic ring. The C-F and C-Cl stretching vibrations will also be present, typically in the fingerprint region (below 1500 cm⁻¹).[13][14]

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound. The presence of chlorine will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio), which is a definitive indicator of a single chlorine atom in the molecule.[15]

Spectroscopic data for 4-Chloro-3-fluoropyridine can be found in various chemical databases.[16][17]

Synthesis and Reactivity

Synthetic Approaches

Industrially, 4-Chloro-3-fluoropyridine is prepared through multi-step synthetic routes starting from commercially available pyridine derivatives.[4] Common strategies involve halogenation or halogen exchange reactions under anhydrous conditions.[4] For instance, fluoropyridines can be synthesized via diazotization of an aminopyridine followed by a fluorinating agent (a variation of the Balz-Schiemann reaction) or through halogen exchange (Halex) reactions where a chloro-substituent is replaced by fluorine using fluoride sources like KF or CsF.[3][18]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Chloro-3-fluoropyridine | C5H3ClFN | CID 3852429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chloro-3-fluoropyridine CAS#: 2546-56-7 [amp.chemicalbook.com]

- 7. 4-Chloro-3-fluoropyridine | 2546-56-7 [chemicalbook.com]

- 8. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 9. 4-クロロ-3-フルオロピリジン ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rsc.org [rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. Nontargeted mass-spectral detection of chloroperfluoropolyether carboxylates in New Jersey soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2546-56-7|4-Chloro-3-fluoropyridine|BLD Pharm [bldpharm.com]

- 17. 4-Chloro-3-fluoropyridine(2546-56-7) 1H NMR spectrum [chemicalbook.com]

- 18. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

Introduction: The Strategic Importance of 4-Chloro-3-fluoropyridine

An In-depth Technical Guide: 4-Chloro-3-fluoropyridine

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Chloro-3-fluoropyridine, a pivotal heterocyclic building block for professionals in chemical research and drug development. We will delve into its fundamental molecular characteristics, plausible synthetic routes, key reactive properties, and predictive spectral analysis, grounding our discussion in established chemical principles.

In the landscape of modern medicinal and agrochemical synthesis, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. 4-Chloro-3-fluoropyridine (CAS No. 2546-56-7) has emerged as a particularly valuable intermediate.[1][2] Its structure, featuring a pyridine core functionalized with two different halogens at adjacent positions, offers a versatile platform for constructing complex molecular architectures. The electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen activates the ring system for specific chemical transformations, making it a sought-after precursor in the synthesis of novel therapeutic agents and crop protection chemicals.[1][3]

Molecular Structure and Physicochemical Properties

4-Chloro-3-fluoropyridine is a substituted pyridine derivative existing as a colorless to pale yellow liquid with a characteristically pungent odor.[1] The presence of both chlorine and fluorine substituents imparts distinct electronic properties and chemical stability to the molecule.[1]

Molecular Structure

The IUPAC name for this compound is 4-chloro-3-fluoropyridine.[4] Its fundamental structure consists of a six-membered pyridine ring substituted with a fluorine atom at position 3 and a chlorine atom at position 4.

Caption: Molecular Structure of 4-Chloro-3-fluoropyridine.

Physicochemical Data

The key quantitative properties of 4-Chloro-3-fluoropyridine are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 2546-56-7 | [4][5] |

| Molecular Formula | C₅H₃ClFN | [4][5] |

| Molecular Weight | 131.53 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [1][6][7] |

| Density | 1.333 g/mL at 25 °C | [5][8] |

| Boiling Point | 139 °C | [6][7] |

| Melting Point | -24 °C | [6][7] |

| Flash Point | 28 °C (82.4 °F) | [6][9] |

| pKa | 1.93 ± 0.10 (Predicted) | [6][7] |

| SMILES | C1=CN=CC(=C1Cl)F | [4] |

| InChIKey | BEQUUSCRAKEKQM-UHFFFAOYSA-N | [4] |

Synthesis Methodology: The Balz-Schiemann Approach

Caption: Proposed workflow for the synthesis of 4-Chloro-3-fluoropyridine.

Representative Experimental Protocol

This protocol is adapted from established procedures for similar fluoropyridine syntheses.[10] Causality: The use of tetrafluoroboric acid (HBF₄) is critical as it serves as both the acid for diazotization and the source of the fluoride nucleophile via the [BF₄]⁻ counter-ion. The low temperature for diazotization is essential to prevent premature decomposition of the unstable diazonium salt.

-

Preparation: In a suitable reaction vessel equipped with a magnetic stirrer and a thermometer, suspend 3-amino-4-chloropyridine (1.0 eq) in a 48% aqueous solution of tetrafluoroboric acid (HBF₄) (2.5 eq). Cool the mixture to 0-5 °C using an ice-salt bath.

-

Diazotization: While maintaining the temperature below 5 °C, add a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of water dropwise. Expertise: Vigorous stirring is crucial to ensure efficient reaction as the diazonium salt intermediate will precipitate from the solution.

-

Isolation of Intermediate: After the addition is complete, stir the resulting thick slurry for an additional 30 minutes at 0-5 °C. Isolate the precipitated 4-chloro-3-pyridyldiazonium tetrafluoroborate salt by vacuum filtration.

-

Washing and Drying: Wash the filter cake sequentially with cold water, cold methanol, and finally diethyl ether to remove residual acid and water. Dry the salt thoroughly under vacuum. Trustworthiness: The salt must be completely dry before proceeding; residual water can lead to side reactions (e.g., formation of 4-chloro-3-hydroxypyridine) during thermolysis.

-

Thermolysis (Schiemann Reaction): Place the dry diazonium salt in a distillation apparatus. Heat the solid gently under vacuum. The salt will decompose, evolving nitrogen (N₂) and boron trifluoride (BF₃) gas, while the liquid 4-chloro-3-fluoropyridine product distills over.

-

Purification: Collect the distilled product. Further purification can be achieved by redistillation if necessary.

Chemical Reactivity and Synthetic Utility

The primary utility of 4-chloro-3-fluoropyridine in synthesis stems from its susceptibility to nucleophilic aromatic substitution (SNAc) . The electron-deficient nature of the pyridine ring allows nucleophiles to attack, and the chlorine atom at the C-4 position serves as an effective leaving group. While fluorine can also be a leaving group in SNAc reactions (and is often more rapidly displaced than chlorine on activated rings), the C-Cl bond is weaker, making substitution at C-4 generally favorable under many conditions.[10]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAc).

Representative Experimental Protocol: Amination

This protocol describes a typical amination reaction, a common transformation in drug development.

-

Setup: To a solution of 4-chloro-3-fluoropyridine (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add the desired primary or secondary amine (1.2 eq).

-

Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq), to act as a scavenger for the HCl generated during the reaction.

-

Reaction: Heat the mixture to a temperature between 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Expertise: The choice of solvent and temperature is critical; higher temperatures are often required to drive the substitution, and polar aprotic solvents are ideal for stabilizing the charged Meisenheimer complex intermediate.

-

Workup: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Predicted Spectroscopic Profile

While experimental spectra for 4-chloro-3-fluoropyridine are not available in common public databases, its spectroscopic characteristics can be reliably predicted based on its structure and established principles.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three aromatic protons.

-

H-2: This proton, adjacent to the nitrogen, will be the most deshielded, appearing furthest downfield (δ ≈ 8.3-8.5 ppm). It will be split by H-6 (a small, 4-bond coupling, J ≈ 0.5-1 Hz) and by the fluorine at C-3 (a 4-bond coupling, ⁴JHF ≈ 2-4 Hz), likely resulting in a narrow doublet of doublets.

-

H-6: This proton is adjacent to the nitrogen and will appear downfield (δ ≈ 8.2-8.4 ppm). It will be split by H-5 into a doublet (³JHH ≈ 5-6 Hz) and may show further small coupling to H-2.

-

H-5: This proton is adjacent to the chlorinated carbon and will be the most upfield of the three (δ ≈ 7.3-7.5 ppm). It will be split by H-6 into a doublet (³JHH ≈ 5-6 Hz) and by the fluorine at C-3 (a 3-bond coupling, ³JHF ≈ 3-5 Hz), resulting in a doublet of doublets.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display five signals, with characteristic splitting patterns due to C-F coupling.

-

C-3 (bearing F): Expected to be significantly downfield and show a very large one-bond coupling constant (¹JCF ≈ 240-260 Hz), appearing as a doublet.

-

C-4 (bearing Cl): This carbon's chemical shift will be influenced by both halogens. It will exhibit a two-bond coupling to fluorine (²JCF ≈ 15-25 Hz), appearing as a doublet.

-

C-2: Adjacent to nitrogen, this carbon will be downfield and show a two-bond coupling to fluorine (²JCF ≈ 10-20 Hz), appearing as a doublet.

-

C-5: This carbon will show a three-bond coupling to fluorine (³JCF ≈ 3-5 Hz), appearing as a narrow doublet.

-

C-6: This carbon is furthest from the fluorine and may show a very small four-bond coupling (⁴JCF ≈ 0-2 Hz) or appear as a singlet.

Mass Spectrometry (Electron Impact)

The mass spectrum provides crucial information about the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The spectrum will show a molecular ion peak at m/z = 131 .

-

Isotope Peak (M+2): Due to the natural abundance of the ³⁷Cl isotope (≈24.2%), a characteristic M+2 peak will appear at m/z = 133 with an intensity approximately one-third that of the M⁺ peak. This 3:1 ratio is a definitive signature for a molecule containing one chlorine atom.

-

Fragmentation: Key fragmentation pathways would likely include the loss of a chlorine radical (M-35, resulting in an ion at m/z = 96) and the characteristic loss of HCN from the pyridine ring (e.g., from the m/z 96 fragment, leading to an ion at m/z = 69).

Safety and Handling

4-Chloro-3-fluoropyridine is a flammable and hazardous chemical that requires careful handling in a controlled laboratory environment.

| Hazard Class | GHS Statement | Precaution |

| Flammable Liquid | H226: Flammable liquid and vapor | Keep away from heat, sparks, and open flames.[4] |

| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and clothing.[4] |

| Eye Irritation | H319: Causes serious eye irritation | Wear eye and face protection.[4] |

| Respiratory Irritation | H335: May cause respiratory irritation | Use only in a well-ventilated area or chemical fume hood.[4] |

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[1] Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles with side shields, a face shield, chemical-resistant gloves, and a lab coat.[9]

References

-

PubChem. (n.d.). 4-Chloro-3-fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

ALFA CHEMICAL. (n.d.). Good Price CAS 2546-56-7 | 4-Chloro-3-fluoropyridine for Sale. Retrieved from [Link]

-

Furuya, T., & Ritter, T. (2009). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 131(4), 1662–1663. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Future Trends in Pharmaceutical Intermediates: The Growing Importance of 4-Chloro-3-fluoropyridine. Retrieved from [Link]

Sources

- 1. SFU Library Databases: Spectral Database for Organic Compounds SDBS [databases.lib.sfu.ca]

- 2. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 4. Spectral Database for Organic Compounds [dl1.en-us.nina.az]

- 5. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 6. researchgate.net [researchgate.net]

- 7. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 9. researchgate.net [researchgate.net]

- 10. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Chloro-3-fluoropyridine

Foreword: The Analytical Imperative for Substituted Heterocycles

In the landscape of modern drug discovery and materials science, halogenated pyridines represent a cornerstone class of molecular scaffolds. Their unique electronic properties and synthetic versatility make them invaluable intermediates. 4-Chloro-3-fluoropyridine (CAS 2546-56-7) is a prime example, serving as a critical building block where the precise arrangement of its substituents dictates reactivity and biological interactions.[1][2] Consequently, unambiguous structural verification is not merely a procedural step but a fundamental requirement for advancing research and ensuring the integrity of development pipelines.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for the structural elucidation of such molecules in solution.[3][4] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Chloro-3-fluoropyridine. We will move beyond a simple recitation of spectral data, instead focusing on the underlying physical principles that govern the observed chemical shifts and coupling patterns. By understanding the causal relationships between the molecular structure—specifically, the influence of the nitrogen heteroatom and the chloro and fluoro substituents—and the resulting NMR spectra, researchers can gain a deeper, more predictive understanding of their molecules.

Molecular Structure and NMR-Active Nuclei

The starting point for any spectral analysis is a clear understanding of the molecule's structure and its constituent NMR-active nuclei.

Caption: Molecular structure of 4-Chloro-3-fluoropyridine with IUPAC numbering.

4-Chloro-3-fluoropyridine possesses three types of spin-½ nuclei, which are the most important for organic NMR:

-

¹H (Protons): Three chemically distinct aromatic protons (H-2, H-5, H-6).

-

¹³C (Carbon-13): Five chemically distinct carbon nuclei (C-2, C-3, C-4, C-5, C-6). While the natural abundance of ¹³C is only ~1.1%, modern NMR spectrometers can easily acquire high-quality spectra.

-

¹⁹F (Fluorine-19): One fluorine nucleus. With 100% natural abundance and a high gyromagnetic ratio, ¹⁹F is highly sensitive and its coupling to both ¹H and ¹³C provides invaluable structural information.[5]

Recommended Experimental Protocol

The quality and reproducibility of NMR data are critically dependent on a robust experimental methodology. The following protocol represents a self-validating system for acquiring high-quality data for compounds like 4-Chloro-3-fluoropyridine.

Workflow for NMR Analysis

Caption: Standardized workflow for NMR sample preparation, acquisition, and analysis.

Step-by-Step Methodology

-

Solvent Selection and Sample Preparation:

-

Causality: The choice of deuterated solvent is critical. It must fully dissolve the analyte without reacting with it, and its residual signal should not overlap with analyte signals. Chloroform-d (CDCl₃) is a common first choice due to its relatively inert nature and ability to dissolve a wide range of organic compounds. Acetone-d₆ and DMSO-d₆ are excellent alternatives for more polar analytes.[6]

-

Protocol: Dissolve approximately 10-20 mg of 4-Chloro-3-fluoropyridine in 0.6-0.7 mL of CDCl₃. Ensure the solution is clear and free of particulate matter. Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup and Referencing:

-

Causality: Data must be referenced to a known standard for comparability. The modern standard practice is to reference the spectra to the residual protio-solvent signal.[7][8] This is more convenient and avoids adding a separate internal standard like TMS, which could potentially interact with the analyte.

-

Protocol: On a spectrometer (e.g., 400 MHz), lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity. For CDCl₃, the residual ¹H signal is calibrated to δ 7.26 ppm, and the ¹³C signal is calibrated to δ 77.16 ppm.[6][7]

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum by collapsing all ¹³C-¹H multiplets into singlets, which significantly enhances signal sensitivity via the Nuclear Overhauser Effect (NOE). Due to the low natural abundance of ¹³C, a larger number of scans is required.

-

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is dictated by the electronic environment of each proton and its scalar coupling to neighboring protons and the ¹⁹F nucleus.

Predicted Spectral Features

-

Chemical Shifts (δ): The pyridine nitrogen is strongly electron-withdrawing, causing protons in the α-positions (H-2, H-6) to be significantly deshielded (shifted downfield) compared to those in the β- (H-3, H-5) or γ-positions (H-4). The electronegative F and Cl atoms further withdraw electron density, primarily through an inductive effect, causing additional downfield shifts for nearby protons. We expect the order of chemical shifts to be H-2 > H-6 > H-5.

-

Multiplicities (Coupling):

-

H-H Coupling: Protons on the pyridine ring will exhibit spin-spin coupling. Ortho coupling (³JHH, e.g., between H-5 and H-6) is typically the largest (5-9 Hz). Meta coupling (⁴JHH, e.g., between H-2 and H-6) is smaller (1-3 Hz).

-

H-F Coupling: The ¹⁹F nucleus couples strongly to protons. Ortho coupling (³JHF, between F-3 and H-2) is significant (5-10 Hz). Meta coupling (⁴JHF, between F-3 and H-5) is also observable but typically smaller (1-4 Hz).[9]

-

Caption: Key scalar (J) coupling interactions in 4-Chloro-3-fluoropyridine.

¹H NMR Data Summary

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | ~8.4 | dd | ³JHF ≈ 7.5, ⁴JHH ≈ 2.0 |

| H-6 | ~8.3 | d | ³JHH ≈ 5.5 |

| H-5 | ~7.3 | dd | ³JHH ≈ 5.5, ⁴JHF ≈ 1.5 |

| Note: These are predicted values based on typical ranges for substituted pyridines. Actual values may vary slightly based on solvent and experimental conditions. |

Detailed Spectral Interpretation

-

H-2 (δ ~8.4 ppm): This is the most downfield signal. Its position is justified by its proximity to the highly electronegative nitrogen (α-position) and the ortho-fluorine atom. It appears as a doublet of doublets (dd), split by the ortho-fluorine (³JHF) and the meta-proton H-6 (⁴JHH).

-

H-6 (δ ~8.3 ppm): This proton is also in an α-position to the nitrogen, making it significantly deshielded. It appears as a doublet, primarily split by the ortho-proton H-5 (³JHH). Any coupling to H-2 is often too small to resolve clearly in a standard spectrum.

-

H-5 (δ ~7.3 ppm): This is the most upfield proton, being furthest from the primary electron-withdrawing groups. Its signal is a doublet of doublets, resulting from a large splitting by the ortho-proton H-6 (³JHH) and a smaller splitting by the meta-fluorine (⁴JHF).

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides direct information about the carbon skeleton. In a proton-decoupled spectrum, each unique carbon gives a single resonance, but the presence of fluorine introduces characteristic C-F couplings that are immensely useful for assignment.

Predicted Spectral Features

-

Chemical Shifts (δ): Carbon chemical shifts are heavily influenced by the electronegativity of attached atoms.[10][11]

-

C-3 and C-4: The carbons directly bonded to fluorine and chlorine will be the most affected. The C-F bond (C-3) will cause a large downfield shift, and this carbon will appear as a doublet with a very large one-bond coupling constant (¹JCF). The C-Cl bond (C-4) also causes a downfield shift.

-

C-2 and C-6: These carbons, being α to the nitrogen, are significantly deshielded. C-2 will experience an additional deshielding effect from the adjacent fluorine.

-

C-5: This carbon is expected to be the most upfield signal among the ring carbons.

-

-

C-F Coupling: The magnitude of the C-F coupling constant is highly dependent on the number of bonds separating the two nuclei.[12][13]

¹³C NMR Data Summary

| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Multiplicity |

| C-3 | ~158 | ¹JCF ≈ 260 | d |

| C-2 | ~150 | ²JCF ≈ 15 | d |

| C-6 | ~148 | ⁴JCF ≈ 3 | d |

| C-4 | ~138 | ²JCF ≈ 20 | d |

| C-5 | ~125 | ³JCF ≈ 5 | d |

| Note: These are predicted values based on data for related fluoropyridines.[12][16] The multiplicity in all cases is a doublet (d) due to coupling with the single ¹⁹F nucleus. |

Detailed Spectral Interpretation

-

C-3 (δ ~158 ppm): This signal is significantly downfield and is distinguished by its massive ¹JCF coupling constant (~260 Hz), which is an unambiguous indicator of the carbon directly attached to fluorine.

-

C-2 (δ ~150 ppm): The deshielding effect of being α to nitrogen and ortho to fluorine places this carbon downfield. It will appear as a doublet with a characteristic two-bond coupling constant ²JCF of ~15 Hz.

-

C-6 (δ ~148 ppm): Also α to nitrogen, its chemical shift is similar to C-2 but slightly upfield as it lacks the adjacent fluorine. It will show a small four-bond coupling to fluorine (⁴JCF).

-

C-4 (δ ~138 ppm): This carbon is bonded to chlorine and is adjacent to the fluorine-bearing carbon. Its chemical shift is downfield, and it will exhibit a two-bond coupling, ²JCF, of around 20 Hz.

-

C-5 (δ ~125 ppm): As the carbon least affected by the electron-withdrawing substituents, it appears at the most upfield position in the aromatic region. It will show a three-bond coupling to fluorine (³JCF).

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Chloro-3-fluoropyridine is a powerful demonstration of modern structural elucidation. The interplay of chemical shifts, proton-proton coupling, and, most critically, proton-fluorine and carbon-fluorine couplings provides a network of interlocking data points that allow for the complete and confident assignment of every nucleus in the molecule. The principles outlined in this guide—from the causal effects of substituents on chemical shifts to the diagnostic power of heteronuclear coupling constants—are broadly applicable. For researchers and drug development professionals, a thorough understanding of these spectral features is essential for verifying molecular identity, ensuring purity, monitoring reactions, and ultimately, accelerating the pace of scientific innovation.

References

-

Gribble, G. W., & Saif, M. W. (2004). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society. Available at: [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. Available at: [Link]

-

Journal of the American Chemical Society. (n.d.). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Available at: [Link]

-

Pushkina, L. N., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. Available at: [Link]

-

Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry. Available at: [Link]

-

Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

-

Giménez, D., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Available at: [Link]

-

PubChem. (n.d.). 4-Chloro-3-fluoropyridine. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. ResearchGate. Available at: [Link]

-

Organic Chemistry Data. (n.d.). ¹³C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Available at: [Link]

- Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy.

-

SpectraBase. (n.d.). 4-Fluoropyridine - Optional[¹³C NMR] - Chemical Shifts. Available at: [Link]

-

University of Puget Sound. (n.d.). ¹³C NMR Chemical Shift Table. Available at: [Link]

-

The University of Melbourne. (n.d.). Experimental and Theoretical-Study of Carbon-Fluorine Couplings in the NMR-Spectra of 2-Fluoroaryl Ketones. Available at: [Link]

-

IMSERC. (n.d.). Long-range proton-fluorine coupling constants. Northwestern University. Available at: [Link]

-

ResearchGate. (2007). Coupling of Protons with Fluorine Page. ResearchGate. Available at: [Link]

-

Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

-

Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry. Available at: [Link]

-

Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). Characterization of Six Bond Carbon-Fluorine Coupling in 4-Fluorochalcones. Journal of Undergraduate Chemistry Research. Available at: [Link]

-

Organic Chemistry Data. (n.d.). ¹H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

NMR Facility, UCSB Chem and Biochem. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Available at: [Link]

- Friebolin, H. (2010). ¹³C NMR Spectroscopy. Basic One- and Two-Dimensional NMR Spectroscopy.

-

Gerig, J. T., & Keder, A. C. (2017). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous ¹⁹F-NMR spectra of fluorohistidine isomers and analogues. Journal of Magnetic Resonance. Available at: [Link]

-

Reddit. (2024). The Effect of Fluorine in ¹H NMR. r/Chempros. Available at: [Link]

Sources

- 1. 4-Chloro-3-fluoropyridine | C5H3ClFN | CID 3852429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-3-fluoropyridine | 2546-56-7 [chemicalbook.com]

- 3. compoundchem.com [compoundchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. biophysics.org [biophysics.org]

- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Experimental and Theoretical-Study of Carbon-Fluorine Couplings in the NMR-Spectra of 2-Fluoroaryl Ketones : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 15. westmont.edu [westmont.edu]

- 16. spectrabase.com [spectrabase.com]

Navigating the Chemistry of 4-Chloro-3-fluoropyridine: A Technical Safety and Handling Guide

Introduction: The Utility and Challenge of a Halogenated Pyridine

4-Chloro-3-fluoropyridine (CAS No. 2546-56-7) is a halogenated pyridine derivative that has emerged as a valuable intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring both chloro and fluoro groups on the pyridine ring, offers medicinal chemists a versatile scaffold for constructing complex molecules with tailored biological activities. The strategic placement of these halogens can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[2]

However, the very reactivity that makes this compound a powerful synthetic building block also necessitates a thorough understanding of its potential hazards. This guide provides an in-depth analysis of the safety profile of 4-Chloro-3-fluoropyridine, offering researchers, scientists, and drug development professionals the critical information needed to handle this reagent safely and effectively. We will move beyond a simple recitation of safety data sheet (SDS) information to provide a causative understanding of the hazards and the logic behind the recommended safety protocols.

Section 1: Hazard Identification and Classification

The primary hazards associated with 4-Chloro-3-fluoropyridine are its flammability and its irritant properties upon contact with skin, eyes, and the respiratory system.[3][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

GHS Classification

The compound is consistently classified across multiple supplier safety data sheets with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: PubChem, Sigma-Aldrich[3][4]

Visualization of Core Hazards

The interplay of these hazards dictates the necessary precautions for handling. The following diagram illustrates the primary risk profile of 4-Chloro-3-fluoropyridine.

Caption: Primary hazard profile of 4-Chloro-3-fluoropyridine.

Section 2: Toxicological Profile

While specific, peer-reviewed toxicological studies on 4-Chloro-3-fluoropyridine are not extensively available in the public domain, the GHS classifications are derived from data on the compound itself or structurally similar chemicals.

Acute Toxicity

The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is classified as causing skin, eye, and respiratory irritation.[3] Although some safety data sheets for similar compounds, such as 4-chloro-2-fluoropyridine, indicate it may be harmful if swallowed, inhaled, or in contact with skin (Acute Toxicity, Category 4), the data for 4-Chloro-3-fluoropyridine primarily emphasizes its irritant nature.[5]

Chronic Exposure and Sensitization

There is no data available to suggest that 4-Chloro-3-fluoropyridine is a carcinogen, mutagen, or reproductive toxin. It is important to note that an absence of data does not equate to an absence of effect. As with many specialized chemical reagents, long-term toxicological studies have not been performed. Therefore, the prudent approach is to minimize exposure at all times.

Section 3: Safe Handling and Engineering Controls

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential for mitigating the risks associated with 4-Chloro-3-fluoropyridine.

The Hierarchy of Controls

The most effective safety measures involve engineering out the hazard at the source. The following diagram illustrates the application of the hierarchy of controls for this compound.

Caption: The hierarchy of controls applied to handling 4-Chloro-3-fluoropyridine.

Step-by-Step Handling Protocol

-

Preparation :

-

Read and understand the Safety Data Sheet (SDS) before use.

-

Ensure a chemical fume hood is operational and certified.

-

Verify that an eyewash station and safety shower are accessible and unobstructed.[1]

-

Assemble all necessary PPE: chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-resistant lab coat. A face shield is recommended for splash hazards.[3]

-

-

Dispensing and Use :

-

Conduct all manipulations of 4-Chloro-3-fluoropyridine inside a chemical fume hood to mitigate inhalation risk.[6]

-

The compound is a flammable liquid with a flash point of 28 °C (82.4 °F).[3] Keep away from ignition sources such as open flames, hot plates, and spark-producing equipment.[1]

-

Use non-sparking tools and ground/bond containers during transfers to prevent static discharge.[1]

-

Dispense the liquid carefully to avoid splashes.

-

Keep the container tightly closed when not in use to prevent the escape of flammable and irritating vapors.

-

-

Storage :

Section 4: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

Emergency Response Workflow

Caption: Workflow for responding to emergencies involving 4-Chloro-3-fluoropyridine.

First-Aid Measures

-

Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If symptoms such as coughing or shortness of breath persist, seek immediate medical attention.[5]

-

Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[5] Seek medical attention if irritation develops or persists.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[8]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8]

Fire-Fighting Measures

-

Extinguishing Media : Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.[9]

-

Specific Hazards : The liquid is flammable and its vapors can form explosive mixtures with air.[1] Vapors may travel to a source of ignition and flash back. During combustion, it may release toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), hydrogen chloride (HCl), and hydrogen fluoride (HF).[1]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Conclusion

4-Chloro-3-fluoropyridine is a key reagent with significant potential in modern chemical synthesis. Its hazardous properties—flammability and irritability—are well-defined and manageable. By adhering to the principles of the hierarchy of controls, utilizing appropriate engineering systems like chemical fume hoods, consistently wearing the correct personal protective equipment, and being prepared for emergency situations, researchers can safely harness the synthetic utility of this compound. A culture of safety, grounded in a technical understanding of the risks, is paramount to innovation in the laboratory.

References

-

PubChem. 4-Chloro-3-fluoropyridine | C5H3ClFN | CID 3852429. National Center for Biotechnology Information. [Link]

-

Princeton University Environmental Health and Safety. Section 3: Emergency Procedures. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Future Trends in Pharmaceutical Intermediates: The Growing Importance of 4-Chloro-3-fluoropyridine. [Link]

Sources

- 1. 4-Chloro-3-fluoropyridine | 2546-56-7 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-氯-3-氟吡啶 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Chloro-3-fluoropyridine | C5H3ClFN | CID 3852429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-2-fluoropyridine | C5H3ClFN | CID 2762839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. 2546-56-7|4-Chloro-3-fluoropyridine|BLD Pharm [bldpharm.com]

- 8. PubChemLite - 4-chloro-3-fluoropyridine (C5H3ClFN) [pubchemlite.lcsb.uni.lu]

- 9. 4-Chloro-3-fluoropyridine CAS#: 2546-56-7 [m.chemicalbook.com]

Introduction: The Strategic Importance of 4-Chloro-3-fluoropyridine in Modern Chemistry

An In-Depth Technical Guide to the Commercial Landscape of 4-Chloro-3-fluoropyridine for Researchers and Drug Development Professionals

4-Chloro-3-fluoropyridine (CAS No. 2546-56-7) is a halogenated pyridine derivative that has emerged as a pivotal building block in the fields of medicinal chemistry and agrochemical synthesis.[1][2] Its value stems from the unique and synergistic effects of its substituents on the pyridine scaffold. The fluorine atom, a bioisostere of a hydrogen atom but with high electronegativity, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The chlorine atom, in turn, serves as a versatile synthetic handle, primarily for nucleophilic aromatic substitution and cross-coupling reactions, allowing for the facile introduction of diverse functionalities. This guide provides a comprehensive technical overview of the commercial supplier landscape for 4-Chloro-3-fluoropyridine, offering a framework for supplier evaluation, a comparative analysis of prominent vendors, and insights into its synthetic applications and safe handling.

A Technical Framework for Evaluating Commercial Suppliers

The selection of a chemical supplier for a critical intermediate like 4-Chloro-3-fluoropyridine extends beyond mere availability and price. For researchers and drug development professionals, the decision directly impacts experimental reproducibility, project timelines, and the integrity of the final product. A robust evaluation framework should be built upon the pillars of quality, documentation, reliability, and scalability.

Purity and the Power of Analytical Data

The required purity of 4-Chloro-3-fluoropyridine is dictated by its intended application. While a purity of ≥95% may suffice for initial exploratory studies, later-stage drug discovery and process development demand higher purity grades (≥99%) to minimize the interference of impurities in biological assays and subsequent synthetic steps.

The cornerstone of quality assessment lies in the analytical data provided by the supplier. Researchers should critically evaluate the availability and content of:

-

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These techniques are fundamental for assessing the purity of volatile compounds like 4-Chloro-3-fluoropyridine and for identifying potential volatile impurities. A typical GC trace should show a predominant peak corresponding to the product, with minimal and well-characterized minor peaks.

-

High-Performance Liquid Chromatography (HPLC): While less common for this specific compound, HPLC can be employed to detect non-volatile impurities that may not be apparent by GC.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure and identifying any structural isomers or impurities. The spectra should be consistent with the expected chemical shifts and coupling constants for 4-Chloro-3-fluoropyridine.

Decoding Supplier Documentation: The Certificate of Analysis (CoA) and Safety Data Sheet (SDS)

A Certificate of Analysis (CoA) is a lot-specific document that provides evidence of a product's quality. When reviewing a CoA, it is crucial to look for:

-

The specific analytical method used for purity determination (e.g., GC area %).

-

The actual, lot-specific purity value, not just a generic specification.

-

Results of other tests, such as appearance and identity confirmation by spectroscopy.

The Safety Data Sheet (SDS) is a critical document for ensuring laboratory safety.[3][4][5] It provides comprehensive information on:

-

Hazards Identification: 4-Chloro-3-fluoropyridine is typically classified as a flammable liquid and an irritant.[6]

-

First-Aid Measures: Procedures for inhalation, skin and eye contact, and ingestion.

-

Handling and Storage: Recommendations for appropriate personal protective equipment (PPE), ventilation, and storage conditions (e.g., away from heat and ignition sources, often under an inert atmosphere).

-

Fire-Fighting Measures: Suitable extinguishing media.

Beyond the Molecule: Supplier Reliability and Scalability

For long-term projects, batch-to-batch consistency is paramount. A reliable supplier will have robust quality control processes to ensure that the purity and impurity profile of their product remains consistent over time. Furthermore, the ability of a supplier to provide the material in increasing quantities , from grams for initial research to kilograms for preclinical and clinical development, is a critical consideration for drug development programs.

Comparative Analysis of Prominent Commercial Suppliers

The commercial market for 4-Chloro-3-fluoropyridine includes large, well-established catalog companies, specialized fine chemical manufacturers, and bulk suppliers. The choice of supplier will depend on the specific needs of the researcher, balancing factors like purity, cost, available documentation, and lead times.

| Supplier | Typical Product Name/Number | Stated Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 4-Chloro-3-fluoropyridine | ≥95.0% | Gram quantities |

| Thermo Fisher Scientific (Acros Organics) | 4-Chloro-3-fluoropyridine, 95% | ≥94.0% (GC)[7] | 5 g, 25 g[8] |

| CymitQuimica | 4-Chloro-3-fluoropyridine | 97%[9] | 1 g, 5 g, 10 g, 25 g, 100 g[9] |

| BLD Pharm | 4-Chloro-3-fluoropyridine | Information available upon request | Various |

| Pipzine Chemicals | 4-Chloro-3-fluoropyridine | High-purity grades available | Research to industrial scale |

| Various Manufacturers (e.g., on ChemicalBook) | 4-Chloro-3-fluoropyridine | Often ≥99.0%[10] | Gram to kilogram scale[10][11] |

Disclaimer: The information in this table is based on publicly available data and may be subject to change. Researchers should always consult the supplier's website and documentation for the most current and detailed information.

Core Synthetic Applications: A Field-Proven Perspective

The synthetic utility of 4-Chloro-3-fluoropyridine is primarily driven by the reactivity of the C4-chloro substituent, which is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the pyridine nitrogen and the C3-fluoro group.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The chlorine atom at the 4-position is a good leaving group, making this position susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone of synthetic strategies employing this building block.

Causality in Experimental Choices: The regioselectivity of SNAr on the pyridine ring is a key consideration. The electron-withdrawing nature of the ring nitrogen makes the α (2,6) and γ (4) positions electron-deficient and thus more susceptible to nucleophilic attack. In 4-Chloro-3-fluoropyridine, the 4-position is highly activated for substitution.

Caption: Regioselectivity in the SNAr of 4-Chloro-3-fluoropyridine.

Experimental Protocol: General Procedure for SNAr with an Amine

This is a general guideline and should be adapted and optimized for specific substrates and scales. All work should be performed in a well-ventilated fume hood with appropriate PPE.

-

Reaction Setup: To a solution of 4-Chloro-3-fluoropyridine (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP) in an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 eq.).

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80-120 °C. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

Cross-Coupling Reactions: Building Molecular Complexity

The C-Cl bond of 4-Chloro-3-fluoropyridine can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 4-position, further expanding its synthetic versatility.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Safe Handling and Storage: A Scientist's Responsibility

Based on available Safety Data Sheets, the following protocols are recommended for the safe handling and storage of 4-Chloro-3-fluoropyridine:[3][4][5]

-